Proglumid

Übersicht

Beschreibung

Proglumid ist eine pharmazeutische Verbindung, die für ihre Fähigkeit bekannt ist, die gastrointestinale Motilität zu hemmen und die Magensaftsekretion zu reduzieren. Es wirkt als Cholezystokinin-Antagonist und blockiert sowohl den Cholezystokinin-A- als auch den Cholezystokinin-B-Subtyp . Anfangs wurde es hauptsächlich zur Behandlung von Magengeschwüren eingesetzt, wurde aber seitdem für diese Anwendung weitgehend durch neuere Medikamente ersetzt . This compound hat auch interessante Nebenwirkungen, wie z. B. die Verstärkung der durch Opioid-Medikamente hervorgerufenen Analgesie und die Verhinderung oder Umkehrung der Entwicklung einer Toleranz gegenüber diesen Medikamenten .

Wissenschaftliche Forschungsanwendungen

Proglumid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Modellverbindung in Studien über Cholezystokinin-Rezeptor-Antagonisten und deren Wechselwirkungen mit anderen Molekülen verwendet.

Biologie: Es wird in der Forschung über die gastrointestinale Motilität und die Regulation der Magensaftsekretion verwendet.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es als Cholezystokinin-Antagonist wirkt. Es blockiert die Cholezystokinin-A- und Cholezystokinin-B-Rezeptoren, die an der Regulation der gastrointestinalen Motilität und der Magensaftsekretion beteiligt sind . Durch die Hemmung dieser Rezeptoren reduziert this compound die Motilität des Magen-Darm-Trakts und verringert die Sekretion von Magensäuren. Darüber hinaus hat sich gezeigt, dass this compound die analgetische Wirkung von Opioid-Medikamenten verstärkt, indem es die Entwicklung einer Toleranz verhindert, möglicherweise durch Wechselwirkungen mit Opioid-Rezeptoren .

Wirkmechanismus

Target of Action

Proglumide primarily targets the cholecystokinin receptors (CCK A and CCK B subtypes) . Cholecystokinin is a hormone that plays a crucial role in facilitating digestion within the small intestine .

Mode of Action

Proglumide acts as a cholecystokinin antagonist , blocking both the CCK A and CCK B subtypes . This inhibition reduces gastric secretions and gastrointestinal motility . An interesting side effect of proglumide is that it enhances the analgesia produced by opioid drugs, and can prevent or even reverse the development of tolerance to opioid drugs .

Biochemical Pathways

Proglumide’s action on the cholecystokinin receptors influences several biochemical pathways. It has been found to decrease fibrosis in the tumor microenvironment and increase the number of intratumoral CD8+ T cells . Furthermore, it has been shown to alter the gut microbiome, increasing beneficial bacteria and decreasing harmful ones .

Pharmacokinetics

Proglumide is orally administered . After ingestion, peak plasma concentrations (Cmax) are observed at about 1 hour (Tmax) for healthy controls . The serum elimination half time is approximately 3 hours . Maximum urine drug concentration (Cmax = 411 µg/mL) is observed at 3 hours, and urinary drug concentration declines at 5 hours .

Result of Action

The molecular and cellular effects of Proglumide’s action are quite significant. It has been found to improve nonalcoholic steatohepatitis, reverse liver fibrosis, and decrease the incidence of hepatocellular carcinoma (HCC) in animal models . It also enhances the analgesic effects of opioid drugs and can prevent or even reverse the development of tolerance to these drugs .

Action Environment

The action, efficacy, and stability of Proglumide can be influenced by various environmental factors. Additionally, the efficacy of Proglumide may be influenced by the composition of the gut microbiome .

Biochemische Analyse

Biochemical Properties

Proglumide plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily functions as a cholecystokinin antagonist, which means it blocks the action of the peptide hormone cholecystokinin. This interaction occurs at the cholecystokinin A and B receptors, inhibiting their activity . Additionally, proglumide has been shown to enhance the analgesic effects of opioid drugs by preventing or reversing the development of tolerance to these drugs . This is achieved through its action on the δ-opioid receptor, where it acts as an agonist .

Cellular Effects

Proglumide influences various cellular processes and functions. It has been observed to enhance the efficacy of immune checkpoint antibodies in hepatocellular carcinoma by increasing the number of intratumoral CD8+ T cells and altering gene expression related to fibrosis and epithelial-to-mesenchymal transition . Furthermore, proglumide has neuroprotective effects against status epilepticus, ameliorating neurobehavioral and biochemical deficits in animal models . It also affects cell signaling pathways, particularly those involving cholecystokinin and opioid receptors .

Molecular Mechanism

At the molecular level, proglumide exerts its effects by binding to cholecystokinin receptors and blocking their activity . This inhibition prevents the usual physiological responses mediated by cholecystokinin, such as gastric secretion and gastrointestinal motility. Proglumide also interacts with opioid receptors, particularly the δ-opioid receptor, where it acts as an agonist . This interaction enhances the analgesic effects of opioids and prevents the development of tolerance. Additionally, proglumide influences gene expression related to fibrosis and immune response in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of proglumide have been studied over various time frames. It has been shown to have a serum elimination half-life of approximately 24 hours . In studies involving hepatocellular carcinoma, proglumide demonstrated long-term effects by decreasing fibrosis and improving survival rates when used in combination with immune checkpoint antibodies . Its stability and degradation over time have been assessed, showing consistent pharmacokinetic properties in subjects with hepatic impairment .

Dosage Effects in Animal Models

The effects of proglumide vary with different dosages in animal models. In studies involving status epilepticus, proglumide was administered at doses of 250, 500, and 750 mg/kg, showing significant neuroprotective effects at higher doses . At very high doses, proglumide may exhibit toxic or adverse effects, although specific toxic thresholds have not been extensively documented . In hepatocellular carcinoma models, proglumide was effective in reducing tumor growth and fibrosis at therapeutic doses .

Metabolic Pathways

Proglumide is involved in several metabolic pathways, primarily through its action on cholecystokinin receptors. It inhibits the action of cholecystokinin, thereby affecting gastrointestinal motility and gastric secretions . Additionally, proglumide’s interaction with opioid receptors influences metabolic flux and metabolite levels related to pain and analgesia . Its metabolism and excretion have been studied, showing consistent pharmacokinetic properties in both healthy subjects and those with hepatic impairment .

Transport and Distribution

Proglumide is transported and distributed within cells and tissues through various mechanisms. It is orally bioavailable and reaches peak plasma concentrations within 1 hour of administration . The drug is distributed throughout the body, including the liver, where it exerts its therapeutic effects. Proglumide’s transport and distribution are influenced by its interactions with cholecystokinin and opioid receptors, which facilitate its localization to specific tissues .

Subcellular Localization

The subcellular localization of proglumide is primarily associated with its target receptors. It localizes to the cell membrane, where it binds to cholecystokinin and opioid receptors . This localization is crucial for its activity, as it allows proglumide to effectively inhibit receptor-mediated signaling pathways. Additionally, proglumide’s interaction with intracellular signaling molecules may influence its subcellular distribution and activity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

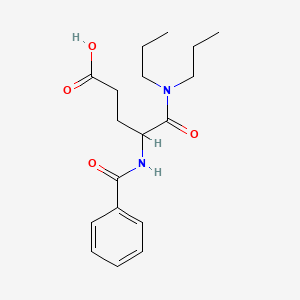

Proglumid kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Glutaminsäurederivaten mit Benzoylchlorid und Dipropylamin umfasst. Der allgemeine Syntheseweg umfasst die folgenden Schritte:

Bildung von N-Benzoylglutaminsäure: Glutaminsäure wird in Gegenwart einer Base mit Benzoylchlorid umgesetzt, um N-Benzoylglutaminsäure zu bilden.

Amidierung: N-Benzoylglutaminsäure wird dann mit Dipropylamin umgesetzt, um this compound zu bilden.

Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan oder Chloroform, und die Reaktionen werden bei kontrollierten Temperaturen durchgeführt, um hohe Ausbeuten und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von this compound ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung großer Reaktoren und kontinuierlicher Fließsysteme, um die Reaktionsbedingungen zu optimieren und die Effizienz der Synthese zu verbessern. Das Endprodukt wird durch Kristallisations- oder Chromatographietechniken gereinigt, um den gewünschten pharmazeutischen Grad zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Proglumid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Benzoyl- und Dipropylamin-Moietäten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise in organischen Lösungsmitteln verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole unter milden bis mäßigen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, wie z. B. Oxo-Proglumid, reduziertes this compound und substituierte this compound-Derivate.

Vergleich Mit ähnlichen Verbindungen

Proglumid ist einzigartig unter den Cholezystokinin-Antagonisten aufgrund seiner Fähigkeit, die Opioid-Analgesie zu verstärken und einer Opioid-Toleranz vorzubeugen. Ähnliche Verbindungen umfassen:

Loxiglumid: Ein weiterer Cholezystokinin-Antagonist, der jedoch nicht die gleichen Wirkungen auf die Opioid-Analgesie hat.

Devazepide: Ein selektiver Cholezystokinin-A-Rezeptor-Antagonist mit unterschiedlichen pharmakologischen Eigenschaften.

CI-988: Ein selektiver Cholezystokinin-B-Rezeptor-Antagonist, der in Forschungsstudien verwendet wird.

Im Vergleich zu diesen Verbindungen macht die doppelte Wirkung von this compound auf sowohl Cholezystokinin-A- als auch Cholezystokinin-B-Rezeptoren sowie seine Wirkungen auf die Opioid-Analgesie es zu einer einzigartigen und wertvollen Verbindung sowohl in der Forschung als auch in der klinischen Praxis .

Eigenschaften

IUPAC Name |

4-benzamido-5-(dipropylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMKFQYCZXERLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023516 | |

| Record name | Proglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6620-60-6 | |

| Record name | Proglumide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6620-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proglumide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proglumide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | proglumide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proglumide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROGLUMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPL8W5565D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

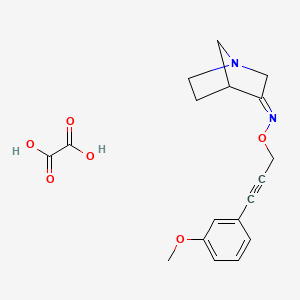

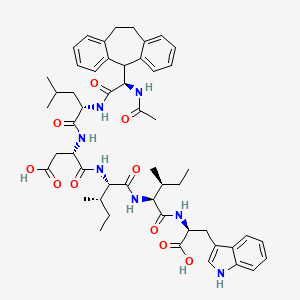

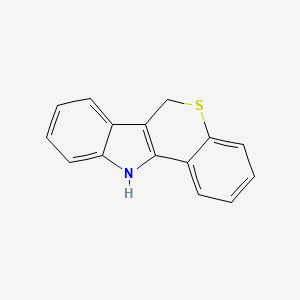

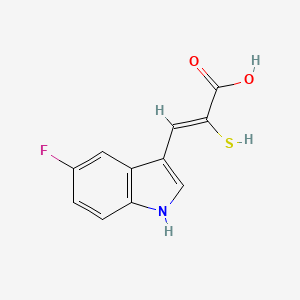

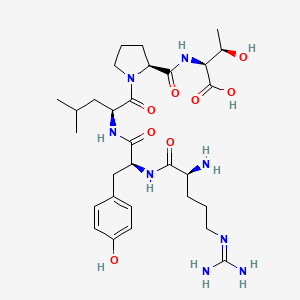

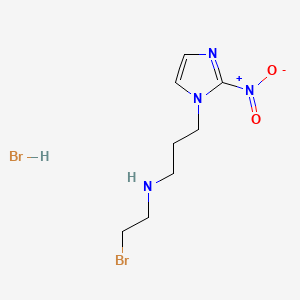

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of proglumide?

A1: Proglumide functions as a non-selective antagonist at CCK receptors, primarily targeting the CCK-B receptor subtype [, , , , , , ].

Q2: How does proglumide impact CCK-mediated signaling?

A2: By binding to CCK receptors, proglumide competitively inhibits the binding of CCK peptides, effectively blocking downstream signaling cascades initiated by CCK [, , , , , ].

Q3: What are the downstream effects of proglumide's antagonism of CCK receptors?

A3: Proglumide's inhibition of CCK receptors leads to a range of effects, including:

- Reduced gastric acid secretion: Proglumide can decrease both basal and stimulated gastric acid secretion, particularly in response to gastrin and CCK [, , , , ].

- Altered pancreatic secretion: Proglumide has been shown to inhibit CCK-stimulated pancreatic enzyme secretion and pancreatic polypeptide release [, ].

- Modified gastrointestinal motility: While its impact on gastrointestinal motility appears complex, proglumide has been found to accelerate gastric emptying in rats by antagonizing CCK released in response to a meal [].

- Potential anti-tumor effects: Research suggests that proglumide may have anti-tumor effects in various cancers, including pancreatic, gastric, and colorectal cancers. These effects are thought to be mediated through several mechanisms, including inhibition of tumor cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment [, , , , , , ].

Q4: What is the molecular formula and weight of proglumide?

A4: Proglumide (dl-4-benzamido-N,N-dipropyl-glutaramic acid) has the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol.

Q5: Is there information available regarding proglumide's material compatibility and stability under various conditions?

A5: The provided research papers primarily focus on the pharmacological and biological aspects of proglumide. There is limited information on material compatibility and stability under various conditions within these papers.

Q6: How does modifying the structure of proglumide influence its activity and potency?

A6: Studies have revealed that modifying both the di-n-alkyl group and the benzoyl moiety of proglumide can significantly impact its affinity for CCK receptors [].

- For the di-n-alkyl group, the order of potency was observed as n-pentyl > n-hexyl > n-butyl > n-propyl [].

- For the benzoyl moiety, the addition of two electron-withdrawing groups resulted in a greater increase in potency compared to adding a single electron-withdrawing group or electron-donating groups [].

Q7: What is known about the absorption, distribution, metabolism, and excretion of proglumide?

A7: The pharmacokinetic properties of proglumide have been evaluated in animal models and humans.

- Absorption: Proglumide is well-absorbed following oral administration, reaching peak plasma concentrations within approximately 1 hour [].

- Distribution: Proglumide can cross the blood-brain barrier, as evidenced by its ability to reverse CCK-8-induced satiety in dogs following intravenous administration [].

Q8: What in vitro and in vivo models have been used to study the effects of proglumide?

A8: Various experimental models have been employed to investigate the effects of proglumide, including:

- In vitro: Isolated pancreatic acini [, ], cultured cell lines derived from pancreatic, gastric, and colorectal cancers [, , , , , ].

- In vivo: Rodent models of pancreatic cancer [], acute pancreatitis [], gastric ulcer [], and non-alcoholic steatohepatitis [], canine models of pancreatic secretion [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one](/img/structure/B1679093.png)

![methyl (2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1679096.png)

![4-[[(1R)-2-[[(2R)-3-(2,3-Dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/new.no-structure.jpg)

![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1679103.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid](/img/structure/B1679104.png)